6-Chloroquinoline-4-carbaldehyde
Overview
Description
6-Chloroquinoline-4-carbaldehyde is a quinoline derivative characterized by the presence of a chloro substituent at the sixth position and an aldehyde group at the fourth position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloroquinoline-4-carbaldehyde typically involves the chlorination of quinoline followed by formylation. One common method includes the Vilsmeier-Haack reaction, where quinoline is treated with phosphorus oxychloride and dimethylformamide to introduce the formyl group at the fourth position .
Industrial Production Methods: Industrial production methods often involve the use of catalysts such as piperidine, pyridine, triethylamine, sodium hydroxide, and L-proline to optimize the reaction conditions and yield .
Chemical Reactions Analysis
Types of Reactions: 6-Chloroquinoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide
Major Products:
Oxidation: 6-Chloroquinoline-4-carboxylic acid.
Reduction: 6-Chloroquinoline-4-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
Scientific Research Applications
6-Chloroquinoline-4-carbaldehyde has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer and antimalarial agent.
Industry: Utilized in the production of dyes, catalysts, and materials
Mechanism of Action
The mechanism of action of 6-Chloroquinoline-4-carbaldehyde involves its interaction with biological targets such as DNA gyrase and topoisomerase IV, leading to the inhibition of DNA synthesis and bacterial cell death. The compound’s aldehyde group can also form covalent bonds with nucleophilic sites in proteins, affecting their function .
Comparison with Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 6-Chloroquinoline-3-carbaldehyde
- 6-Chloroquinoline-4-methanol
Comparison: 6-Chloroquinoline-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to other chloroquinoline derivatives, it exhibits a broader spectrum of antimicrobial activity and has been more extensively studied for its potential therapeutic applications .
Biological Activity
6-Chloroquinoline-4-carbaldehyde is a quinoline derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound features a chloro group at the sixth position and an aldehyde group at the fourth position of the quinoline ring, which contributes to its reactivity and potential therapeutic applications. This article delves into its biological activity, focusing on its antimicrobial, antiviral, anticancer, and antimalarial properties, supported by relevant research findings and data.
The chemical structure of this compound allows it to engage in various chemical reactions, such as oxidation, reduction, and nucleophilic substitution. The aldehyde group can be oxidized to form a carboxylic acid or reduced to an alcohol, while the chloro substituent can be replaced by nucleophiles through substitution reactions.
Mechanism of Action:
The biological activity of this compound is primarily attributed to its interaction with essential biological targets:
- DNA Gyrase and Topoisomerase IV: Inhibition of these enzymes disrupts DNA synthesis in bacteria, leading to cell death.
- Covalent Bond Formation: The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and has shown promising results.
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of several quinoline derivatives, this compound demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 32 |
These results suggest that this compound may serve as a potential lead for developing new antibacterial agents .
Antiviral Activity
The antiviral potential of this compound has also been explored. Similar compounds in the quinoline class have shown efficacy against viruses such as Zika and others.
Research Findings
In vitro studies have indicated that quinoline derivatives can inhibit viral replication by interfering with the virus's ability to enter cells or replicate once inside. The specific mechanisms remain under investigation, but preliminary data suggest that this compound may exhibit similar properties .
Anticancer Properties
The anticancer activity of this compound has been evaluated in various cancer cell lines. Its ability to induce apoptosis (programmed cell death) in cancer cells is particularly noteworthy.
Case Study: Cytotoxicity Against Cancer Cells
A study assessed the cytotoxic effects of this compound on human cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Cancer) | 5.0 |
MCF-7 (Breast Cancer) | 3.2 |
A549 (Lung Cancer) | 4.5 |
These findings indicate that this compound may be effective in targeting multiple types of cancer cells .
Antimalarial Activity
Given the historical use of quinolines in treating malaria, the antimalarial potential of this compound has been investigated.
Comparative Study
In a comparative study with established antimalarial agents like chloroquine, this compound showed comparable potency against Plasmodium falciparum:
Compound | IC50 (µg/mL) |
---|---|
Chloroquine | 0.49 |
This compound | 0.46 |
This suggests that it could be a viable candidate for further development as an antimalarial drug .
Properties
IUPAC Name |
6-chloroquinoline-4-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-8-1-2-10-9(5-8)7(6-13)3-4-12-10/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKMCVSSHQYURY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1Cl)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389821 | |
Record name | 6-chloroquinoline-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
482583-75-5 | |
Record name | 6-chloroquinoline-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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